Adenosylcobalamin

Catalog No.
S524149
CAS No.
13870-90-1
M.F
C72H100CoN18O17P
M. Wt
1579.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adenosylcobalamin

CAS Number

13870-90-1

Product Name

Adenosylcobalamin

IUPAC Name

2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate

Molecular Formula

C72H100CoN18O17P

Molecular Weight

1579.6 g/mol

InChI

InChI=1S/C62H90N13O14P.C10H12N5O3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1

InChI Key

OAJLVMGLJZXSGX-AZCDKEHOSA-L

SMILES

Array

solubility

partly miscible in water

Synonyms

3',4'-anhydroadenosylcobalamin, 5'-deoxyadenosylcobalamin, adenosylcobalamin, AdoCbl, cobamamide, coenzyme B12, desoxyadenosylcobalamine, dibencozide, Indusil T, vitamin B12 coenzyme

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=N6)C(=C7[C@@](C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]

The exact mass of the compound Coenzyme B12 is 1578.6583 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Cobamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Adenosylcobalamin (AdoCbl), also known as Coenzyme B12, is a biologically active, organometallic corrinoid characterized by a cobalt-carbon (Co-C) bond linking the central cobalt atom to a 5'-deoxyadenosyl upper axial ligand [1]. Unlike synthetic storage forms of Vitamin B12, AdoCbl is a direct, metabolically active cofactor that functions primarily in the mitochondrial compartment [2]. Its defining physicochemical trait is the exceptionally low homolytic bond dissociation energy of its Co-C bond, which allows it to act as a reversible free radical generator [3]. In laboratory and industrial settings, AdoCbl is procured specifically for its obligate role in radical-mediated 1,2-carbon skeleton rearrangements, serving as the non-substitutable cofactor for enzymes such as methylmalonyl-CoA mutase [1].

Generic substitution of Adenosylcobalamin with cheaper, more stable analogs like Cyanocobalamin (CNCbl) or Methylcobalamin (MeCbl) universally fails in targeted biochemical applications [1]. CNCbl is a synthetic prodrug containing a highly stable, enzymatically inert Co-CN bond; it exhibits zero direct cofactor activity in vitro and requires complex intracellular decyanation and adenosylation to become functional [2]. Consequently, utilizing CNCbl in cell-free isomerase assays yields no catalytic turnover [2]. Furthermore, while MeCbl is biologically active, it is structurally tuned for heterolytic cleavage to facilitate cytosolic methyl group transfers [1]. MeCbl cannot undergo the specific homolytic scission required to generate the 5'-deoxyadenosyl radical, making AdoCbl strictly mandatory for any assay, formulation, or structural study targeting mitochondrial mutase pathways[3].

Thermodynamic Suitability for Radical Generation

The catalytic utility of AdoCbl is entirely dependent on the weakness of its organometallic Co-C bond, which possesses a homolytic bond dissociation energy (BDE) of approximately 30–33 kcal/mol [1]. This low BDE enables reversible homolytic scission to generate a transient 5'-deoxyadenosyl radical and cob(II)alamin[1]. In contrast, Methylcobalamin exhibits a higher BDE and strongly favors heterolytic cleavage, while Cyanocobalamin possesses a highly stable Co-CN bond that resists homolytic cleavage entirely under physiological conditions[2].

Evidence DimensionHomolytic Bond Dissociation Energy (BDE)
Target Compound DataAdoCbl: ~30–33 kcal/mol (enabling rapid homolysis)
Comparator Or BaselineCNCbl: Highly stable Co-CN bond (resists homolysis); MeCbl: ~44.6 kcal/mol (gas phase) favoring heterolytic cleavage
Quantified DifferenceAdoCbl possesses a highly labile Co-C bond engineered for radical generation, unlike the stable or heterolytically-tuned bonds of generic analogs.
ConditionsAqueous solution, 25°C / computational gas-phase baseline

Buyers must procure AdoCbl for any application requiring controlled radical generation, as stable analogs like CNCbl cannot initiate radical-mediated catalysis.

In Vitro Enzyme Activation Profile

In biochemical assays measuring the activity of methylmalonyl-CoA mutase (MCM), AdoCbl acts as the obligate coenzyme required to isomerize L-methylmalonyl-CoA to succinyl-CoA [1]. Cyanocobalamin is a relatively inert Co(III) corrinoid that cannot participate as a cofactor in these reactions [1]. When tested in cell-free in vitro systems, the addition of CNCbl or MeCbl results in a complete failure to activate MCM, whereas AdoCbl restores full catalytic turnover[2].

Evidence DimensionIn vitro activation of methylmalonyl-CoA mutase (MCM)
Target Compound DataAdoCbl: Directly activates MCM (obligate cofactor)
Comparator Or BaselineCNCbl and MeCbl: 0% direct activation in cell-free systems
Quantified DifferenceAbsolute requirement; AdoCbl provides full activation while CNCbl/MeCbl provide zero activity without in vivo enzymatic conversion.
ConditionsCell-free in vitro enzymatic assay

Procurement for isomerase assay kits or structural biology studies of MCM must specify AdoCbl, as generic B12 forms are completely inactive in vitro.

Photochemical Stability and Handling Constraints

The same labile Co-C bond that makes AdoCbl catalytically active also renders it highly sensitive to light. Under UVA or visible light exposure, the biologically active forms (AdoCbl and MeCbl) undergo rapid photolysis, converting to hydroxocobalamin (OHCbl) or aquocobalamin within seconds to minutes[1]. In contrast, Cyanocobalamin exhibits exceptional photochemical and thermal stability, making it the standard for long-term storage [2]. The photolysis rate of AdoCbl is approximately 2000 times faster than the baseline degradation of stable non-alkyl cobalamins under equivalent broad-spectrum light[3].

Evidence DimensionPhotodegradation rate under UVA/visible light
Target Compound DataAdoCbl: Rapid photolysis (Co-C bond cleavage within seconds/minutes)
Comparator Or BaselineCNCbl: Exceptional photochemical stability (reference standard for storage)
Quantified DifferenceAdoCbl degrades orders of magnitude faster than CNCbl under light exposure.
ConditionsAqueous solution, pH 7.4, UVA/visible light exposure

This massive difference in photostability dictates that AdoCbl must be procured with strict opaque packaging requirements and handled under red-light conditions during manufacturing.

Cell-Free Isomerase Assay Development

Because AdoCbl is the only cobalamin variant capable of direct in vitro activation of methylmalonyl-CoA mutase (MCM), it is the mandatory cofactor for biochemical screening assays. Researchers procuring reagents to study MCM inhibitors or to diagnose mutase deficiencies must use AdoCbl, as cheaper CNCbl will yield false-negative activity results [1].

Targeted Mitochondrial Nutritional Formulations

In advanced supplement manufacturing or orphan drug formulation for methylmalonic acidemia, AdoCbl is selected over CNCbl to bypass the cellular decyanation and adenosylation steps. By providing the active mitochondrial coenzyme directly, formulators ensure immediate availability for the mitochondrial conversion of odd-chain fatty acids and branched-chain amino acids [2].

Controlled Radical Generation in Structural Biology

The quantifiably low bond dissociation energy of AdoCbl's Co-C bond is exploited in vitro to generate 5'-deoxyadenosyl radicals via controlled photolysis. This makes AdoCbl a highly specialized reagent for studying radical-mediated DNA damage, protein-radical interactions, and the structural dynamics of B12-dependent enzymes under strictly controlled light conditions [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

27

Hydrogen Bond Donor Count

12

Exact Mass

1578.658339 Da

Monoisotopic Mass

1578.658339 Da

Heavy Atom Count

109

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F0R1QK73KB

ATC Code

B - Blood and blood forming organs
B03 - Antianemic preparations
B03B - Vitamin b12 and folic acid
B03BA - Vitamin b12 (cyanocobalamin and analogues)
B03BA04 - Cobamamide

Other CAS

13870-90-1

Metabolism Metabolites

Cobalt is absorbed though the lungs, gastrointestinal tract, and skin. Since it is a component of the vitamin B12 (cyanocobalamin), it is distributed to most tissues of the body. It is transported in the blood, often bound to albumin, with the highest levels being found in the liver and kidney. Cobalt is excreted mainly in the urine and faeces. (L29)

Wikipedia

Adenosylcobalamin

General Manufacturing Information

Vitamin B12: ACTIVE

Dates

Last modified: 08-15-2023
1: Chen JR, Ke SC. Magnetic field effects on coenzyme B(12)- and B(6)-dependent lysine 5,6-aminomutase: switching of the J-resonance through a kinetically competent radical-pair intermediate. Phys Chem Chem Phys. 2018 May 9;20(18):13068-13074. doi: 10.1039/c8cp01497c. PubMed PMID: 29713722.
2: Padmanabhan S, Jost M, Drennan CL, Elías-Arnanz M. A New Facet of Vitamin B(12): Gene Regulation by Cobalamin-Based Photoreceptors. Annu Rev Biochem. 2017 Jun 20;86:485-514. doi: 10.1146/annurev-biochem-061516-044500. Review. PubMed PMID: 28654327.
3: Li P, Gu Q, Wang Y, Yu Y, Yang L, Chen JV. Novel vitamin B(12)-producing Enterococcus spp. and preliminary in vitro evaluation of probiotic potentials. Appl Microbiol Biotechnol. 2017 Aug;101(15):6155-6164. doi: 10.1007/s00253-017-8373-7. Epub 2017 Jun 20. PubMed PMID: 28634850.
4: Danchin A, Braham S. Coenzyme B12 synthesis as a baseline to study metabolite contribution of animal microbiota. Microb Biotechnol. 2017 Jul;10(4):688-701. doi: 10.1111/1751-7915.12722. Epub 2017 Jun 14. PubMed PMID: 28612402; PubMed Central PMCID: PMC5481537.
5: Wang R, Yang Z, Luo J, Hsing IM, Sun F. B(12)-dependent photoresponsive protein hydrogels for controlled stem cell/protein release. Proc Natl Acad Sci U S A. 2017 Jun 6;114(23):5912-5917. doi: 10.1073/pnas.1621350114. Epub 2017 May 22. PubMed PMID: 28533376; PubMed Central PMCID: PMC5468657.
6: Plessl T, Bürer C, Lutz S, Yue WW, Baumgartner MR, Froese DS. Protein destabilization and loss of protein-protein interaction are fundamental mechanisms in cblA-type methylmalonic aciduria. Hum Mutat. 2017 Aug;38(8):988-1001. doi: 10.1002/humu.23251. Epub 2017 Jun 6. PubMed PMID: 28497574.
7: Polaski JT, Webster SM, Johnson JE Jr, Batey RT. Cobalamin riboswitches exhibit a broad range of ability to discriminate between methylcobalamin and adenosylcobalamin. J Biol Chem. 2017 Jul 14;292(28):11650-11658. doi: 10.1074/jbc.M117.787176. Epub 2017 May 8. PubMed PMID: 28483920; PubMed Central PMCID: PMC5512062.
8: Wang D, Zhang K, Han S, Yu L. PainVision® Apparatus for Assessment of Efficacy of Pulsed Radiofrequency Combined with Pharmacological Therapy in the Treatment of Postherpetic Neuralgia and Correlations with Measurements. Biomed Res Int. 2017;2017:5670219. doi: 10.1155/2017/5670219. Epub 2017 Mar 5. PubMed PMID: 28357404; PubMed Central PMCID: PMC5357555.
9: Bridwell-Rabb J, Drennan CL. Vitamin B(12) in the spotlight again. Curr Opin Chem Biol. 2017 Apr;37:63-70. doi: 10.1016/j.cbpa.2017.01.013. Epub 2017 Feb 3. Review. PubMed PMID: 28167430; PubMed Central PMCID: PMC5540639.
10: Lehman BP, Chowdhury C, Bobik TA. The N Terminus of the PduB Protein Binds the Protein Shell of the Pdu Microcompartment to Its Enzymatic Core. J Bacteriol. 2017 Mar 28;199(8). pii: e00785-16. doi: 10.1128/JB.00785-16. Print 2017 Apr 15. PubMed PMID: 28138097; PubMed Central PMCID: PMC5370416.
11: Pallares IG, Moore TC, Escalante-Semerena JC, Brunold TC. Spectroscopic Studies of the EutT Adenosyltransferase from Salmonella enterica: Evidence of a Tetrahedrally Coordinated Divalent Transition Metal Cofactor with Cysteine Ligation. Biochemistry. 2017 Jan 17;56(2):364-375. doi: 10.1021/acs.biochem.6b00750. Epub 2017 Jan 3. PubMed PMID: 28045498; PubMed Central PMCID: PMC5241240.
12: Miller NA, Wiley TE, Spears KG, Ruetz M, Kieninger C, Kräutler B, Sension RJ. Toward the Design of Photoresponsive Conditional Antivitamins B(12): A Transient Absorption Study of an Arylcobalamin and an Alkynylcobalamin. J Am Chem Soc. 2016 Nov 2;138(43):14250-14256. Epub 2016 Oct 24. PubMed PMID: 27797190.
13: Mattes TA, Escalante-Semerena JC. Salmonella enterica synthesizes 5,6-dimethylbenzimidazolyl-(DMB)-α-riboside. Why some Firmicutes do not require the canonical DMB activation system to synthesize adenosylcobalamin. Mol Microbiol. 2017 Jan;103(2):269-281. doi: 10.1111/mmi.13555. Epub 2016 Nov 22. PubMed PMID: 27748967; PubMed Central PMCID: PMC5218876.
14: Torres AC, Vannini V, Bonacina J, Font G, Saavedra L, Taranto MP. Cobalamin production by Lactobacillus coryniformis: biochemical identification of the synthetized corrinoid and genomic analysis of the biosynthetic cluster. BMC Microbiol. 2016 Oct 13;16(1):240. PubMed PMID: 27737643; PubMed Central PMCID: PMC5064896.
15: Shah T, Joshi K, Mishra S, Otiv S, Kumbar V. Molecular and cellular effects of vitamin B12 forms on human trophoblast cells in presence of excessive folate. Biomed Pharmacother. 2016 Dec;84:526-534. doi: 10.1016/j.biopha.2016.09.071. Epub 2016 Sep 28. PubMed PMID: 27693961.
16: Garabato BD, Lodowski P, Jaworska M, Kozlowski PM. Mechanism of Co-C photodissociation in adenosylcobalamin. Phys Chem Chem Phys. 2016 Jul 28;18(28):19070-82. doi: 10.1039/c6cp02136k. Epub 2016 Jun 30. PubMed PMID: 27356617.
17: Matsubara M, Urano N, Yamada S, Narutaki A, Fujii M, Kataoka M. Fermentative production of 1-propanol from d-glucose, l-rhamnose and glycerol using recombinant Escherichia coli. J Biosci Bioeng. 2016 Oct;122(4):421-6. doi: 10.1016/j.jbiosc.2016.03.011. Epub 2016 Apr 9. PubMed PMID: 27072298.
18: Liu JZ, Xu W, Chistoserdov A, Bajpai RK. Glycerol Dehydratases: Biochemical Structures, Catalytic Mechanisms, and Industrial Applications in 1,3-Propanediol Production by Naturally Occurring and Genetically Engineered Bacterial Strains. Appl Biochem Biotechnol. 2016 Jul;179(6):1073-100. doi: 10.1007/s12010-016-2051-6. Epub 2016 Mar 31. Review. PubMed PMID: 27033090.
19: Pallares IG, Moore TC, Escalante-Semerena JC, Brunold TC. Spectroscopic Studies of the EutT Adenosyltransferase from Salmonella enterica: Mechanism of Four-Coordinate Co(II)Cbl Formation. J Am Chem Soc. 2016 Mar 23;138(11):3694-704. doi: 10.1021/jacs.5b11708. Epub 2016 Mar 9. PubMed PMID: 26886077; PubMed Central PMCID: PMC4857612.
20: Kozlowski PM, Garabato BD, Lodowski P, Jaworska M. Photolytic properties of cobalamins: a theoretical perspective. Dalton Trans. 2016 Mar 21;45(11):4457-70. doi: 10.1039/c5dt04286k. Epub 2016 Feb 11. PubMed PMID: 26865262.

Explore Compound Types